Product packaging for Carbenicillin potassium(Cat. No.:CAS No. 17230-86-3)

Carbenicillin potassium

Cat. No.: B1260915
CAS No.: 17230-86-3
M. Wt: 417.5 g/mol
InChI Key: BGLQCEQQNQMZMO-GJUCOGTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbenicillin potassium is a semisynthetic, broad-spectrum carboxypenicillin and a beta-lactam antibiotic belonging to the penicillin class . Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to and inactivates transpeptidase enzymes (also known as penicillin-binding proteins) on the inner surface of the bacterial cell membrane, thereby inhibiting the final cross-linking stage of peptidoglycan production. This action leads to the formation of a defective, structurally weakened cell wall, resulting in osmotic lysis and bacterial cell death . Historically used in a clinical setting, carbenicillin is no longer available for medical use and has been replaced by other broad-spectrum agents . In the research laboratory, carbenicillin is widely used in molecular biology. It serves as a selective agent in microbial culture, particularly for maintaining bacterial plasmids that carry a carbenicillin resistance gene. Carbenicillin is noted for its greater stability in solution compared to ampicillin, which can lead to fewer satellite colonies on selection plates . Carbenicillin demonstrates a broad spectrum of activity against various gram-negative organisms. Its research value includes studies on bacterial resistance mechanisms, antibiotic efficacy, and cell wall biosynthesis. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18KN2O6S B1260915 Carbenicillin potassium CAS No. 17230-86-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17230-86-3

Molecular Formula

C17H18KN2O6S

Molecular Weight

417.5 g/mol

IUPAC Name

potassium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron

InChI

InChI=1S/C17H18N2O6S.K/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);/t9?,10-,11+,14-;/m1./s1

InChI Key

BGLQCEQQNQMZMO-GJUCOGTPSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)O)C.[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K]

Origin of Product

United States

Historical and Foundational Scientific Context of Carbenicillin Potassium Research

Evolution of Semisynthetic Penicillin Development and Carbenicillin (B1668345) Potassium's Emergence

The era of semisynthetic penicillins was born from the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). nih.gov This breakthrough allowed for the chemical attachment of various side chains, leading to the creation of a multitude of new penicillin derivatives with enhanced properties. wikipedia.orgpharmacy180.com Early efforts in the 1960s led to the development of aminopenicillins like ampicillin (B1664943), which offered a broader spectrum of activity than natural penicillin. wikipedia.org

However, a significant challenge remained: the treatment of infections caused by Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa. wiley.com This bacterium was notoriously difficult to treat and a growing concern in hospital settings. patsnap.comcambridge.org In this context, researchers at Beecham Research Laboratories undertook the challenge of developing a penicillin with potent anti-pseudomonal capabilities. wikipedia.orgebi.ac.uk Their work culminated in the synthesis of carbenicillin, a carboxypenicillin, which was achieved by substituting a carboxyl group for the amino group on ampicillin. taylorandfrancis.com Marketed as Pyopen, carbenicillin represented a significant leap forward in antibacterial therapy. wikipedia.orgebi.ac.uk

Pioneering Research on Carbenicillin Potassium's Anti-Pseudomonal Activity

The introduction of carbenicillin was a direct response to the urgent need for antibiotics effective against Pseudomonas aeruginosa. patsnap.com Early in vitro studies were crucial in establishing its unique spectrum of activity. Research published in 1967 by Knudsen, Rolinson, and Sutherland demonstrated carbenicillin's activity against Pseudomonas pyocyanea (an older name for Pseudomonas aeruginosa). acpjournals.orgbmj.com

Subsequent laboratory evaluations further detailed its efficacy. These studies showed that while high concentrations of the drug were necessary, carbenicillin was indeed active against P. aeruginosa. acpjournals.org It was also found to be effective against other Gram-negative bacteria responsible for urinary tract infections, such as Escherichia coli and some Proteus species. wikipedia.org However, its activity against Gram-positive bacteria was limited. wikipedia.orgebi.ac.uk

OrganismSusceptibility to Carbenicillin
Pseudomonas aeruginosaEffective at high concentrations acpjournals.org
Escherichia coliSusceptible wikipedia.org
Proteus speciesSusceptible wikipedia.org
Gram-positive bacteriaLimited activity wikipedia.orgebi.ac.uk

An important characteristic of carbenicillin highlighted in early research was its relative stability at lower pH compared to ampicillin. wikipedia.orgebi.ac.uk However, like other penicillins, it was susceptible to degradation by beta-lactamase enzymes produced by some bacteria. wikipedia.orgebi.ac.uk The emergence of carbenicillin-resistant Pseudomonas strains was also noted in early clinical use, a phenomenon attributed to mechanisms such as altered penicillin-binding proteins and reduced drug penetration through the bacterial outer membrane. acpjournals.orgnih.gov

Scientific Trajectories in Beta-Lactam Antibiotic Research Influenced by this compound

The development of carbenicillin had a profound and lasting impact on the field of beta-lactam antibiotic research. It was the first antipseudomonal penicillin to be introduced, paving the way for a new class of extended-spectrum penicillins. nih.gov

The success of carbenicillin spurred further research to improve upon its properties, leading to the development of other carboxypenicillins and ureidopenicillins. taylorandfrancis.com For instance, ticarcillin (B1683155) was derived from carbenicillin and exhibited two to four times its activity against P. aeruginosa. taylorandfrancis.comla.gov Later, ureidopenicillins like piperacillin (B28561) and mezlocillin (B1676548) were developed, offering an even broader spectrum of activity and greater potency against Pseudomonas and other Gram-negative bacilli like Klebsiella. nih.govnih.gov

The challenge of beta-lactamase-mediated resistance, a known vulnerability of carbenicillin, also fueled a critical area of research: the development of beta-lactamase inhibitors. nih.gov The strategy of combining a beta-lactam antibiotic with a beta-lactamase inhibitor became a cornerstone of modern antibiotic therapy, extending the usefulness of many penicillins.

Furthermore, the study of resistance mechanisms to carbenicillin in P. aeruginosa provided valuable insights into bacterial physiology and the complex interplay between antibiotics and their targets. nih.gov Research into how bacteria develop resistance through decreased influx, increased efflux, and target modification continues to be a vital area of investigation in the fight against antibiotic resistance. wisc.eduplos.org

In molecular biology, carbenicillin found a niche as a selection agent in genetic engineering. Its stability and the lower toxicity of its breakdown byproducts compared to ampicillin made it a preferred choice in some applications to prevent the growth of non-transformed bacteria. wikipedia.org

Molecular and Cellular Mechanisms of Carbenicillin Potassium Action

Inhibition of Bacterial Peptidoglycan Cell Wall Biosynthesis

The fundamental mechanism of carbenicillin (B1668345) potassium's antibacterial action lies in its ability to interfere with the biosynthesis of the bacterial cell wall. nih.gov This process ultimately leads to a compromised cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death. nih.govdrugbank.com

Acylation of Penicillin-Sensitive Transpeptidases

Carbenicillin, like other β-lactam antibiotics, targets and inactivates penicillin-binding proteins (PBPs), which are transpeptidases located on the inner membrane of the bacterial cell wall. nih.govpatsnap.com The core of this interaction is the acylation of a serine residue within the active site of these enzymes. nih.govpnas.org The β-lactam ring of carbenicillin is structurally analogous to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. wikipedia.org This mimicry allows carbenicillin to bind to the PBP active site, where the strained β-lactam ring is attacked by the active site serine. This results in the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the transpeptidase. drugbank.comwikipedia.org

Binding Kinetics and Specificity to Penicillin-Binding Proteins (PBPs)

The efficacy of carbenicillin is influenced by its binding affinity and the kinetics of its interaction with various PBPs. Different bacterial species possess a unique set of PBPs, and the affinity of carbenicillin for these proteins can vary. nih.gov The interaction between a β-lactam antibiotic and a PBP is a multi-step process. Initially, a reversible noncovalent complex is formed. This is followed by the formation of a covalent acyl-enzyme intermediate. asm.org The rate of acylation and the stability of this complex are critical determinants of the antibiotic's effectiveness. nih.gov For instance, in Pseudomonas aeruginosa, carbenicillin has been shown to strongly inhibit the transpeptidase activity essential for peptidoglycan synthesis. nih.gov Studies on Listeria monocytogenes have revealed that the specificity of different β-lactams for PBPs is determined by the structural fit within the active site, with some antibiotics being accommodated more readily than others. asm.org

**Table 1: Binding of Carbenicillin to Penicillin-Binding Protein 3 (PBP3) from *Pseudomonas aeruginosa***

Feature Description
Binding Site Active site located in a long cleft parallel to the β3 strand in the transpeptidase domain. wikipedia.org
Interaction Forms a covalent acyl-enzyme complex by chemically attaching to the S294 residue. wikipedia.org
Stabilizing Bonds The first carboxylate group of carbenicillin forms hydrogen bonds with S485, T487, and N351, which helps to stabilize the complex. wikipedia.org
Conformational Change Binding of carbenicillin to the active site increases the thermostability of the enzyme. wikipedia.org

Disruption of Peptidoglycan Cross-Linking and Polymerization

The inactivation of PBPs by carbenicillin directly disrupts the final and crucial step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains. drugbank.commims.com This cross-linking process, catalyzed by transpeptidases, is responsible for the formation of a rigid, mesh-like peptidoglycan sacculus that encases the bacterium. nih.gov By inhibiting these enzymes, carbenicillin prevents the formation of these vital cross-links, leading to the synthesis of a weakened and defective cell wall. drugbank.compatsnap.com This compromised structural integrity renders the bacterium unable to withstand its internal turgor pressure, ultimately leading to cell lysis. nih.gov

Role of Autolysins and Autolytic Enzymes in Carbenicillin Potassium-Induced Cell Lysis

While the primary action of carbenicillin is the inhibition of cell wall synthesis, the ultimate bactericidal event, cell lysis, is often mediated by the bacterium's own autolytic enzymes, or autolysins. drugbank.comunict.it Autolysins are endogenous enzymes that cleave peptidoglycan bonds and are involved in normal cellular processes such as cell growth, division, and separation. wikipedia.orgelifesciences.org It is hypothesized that the inhibition of cell wall synthesis by carbenicillin disrupts the delicate balance between peptidoglycan assembly and degradation. nih.gov This imbalance can lead to uncontrolled activity of autolysins, which then degrade the existing cell wall, contributing to the lytic death of the bacterium. drugbank.com Some evidence suggests that carbenicillin may also interfere with an inhibitor of autolysins, further promoting this process. drugbank.comunict.it

Comparative Mechanistic Analysis with Other Beta-Lactam Antibiotics

Carbenicillin belongs to the carboxypenicillin subgroup of penicillins and shares the fundamental mechanism of PBP inhibition with other β-lactam antibiotics like penicillin G, ampicillin (B1664943), and cephalosporins. patsnap.comwikipedia.org However, there are notable differences in their spectrum of activity and resistance profiles.

Carbenicillin was one of the first penicillins to exhibit significant activity against Pseudomonas aeruginosa, a feature not prominent in earlier penicillins like penicillin G or ampicillin. nih.gov This enhanced activity against certain Gram-negative bacteria is partly attributed to its ability to penetrate the outer membrane of these organisms. patsnap.com

Compared to newer antipseudomonal penicillins like piperacillin (B28561) and ticarcillin (B1683155), carbenicillin is generally less potent and more susceptible to degradation by β-lactamase enzymes. nih.gov Carbapenems, another class of β-lactams, often exhibit a broader spectrum of activity and greater stability against β-lactamases than carbenicillin. nih.gov They are known to bind strongly to multiple PBPs, which can contribute to a more potent bactericidal effect and a lower likelihood of resistance development. nih.gov Monobactams, such as aztreonam, have a narrower spectrum of activity, primarily targeting aerobic Gram-negative bacteria, which contrasts with the broader spectrum of carbenicillin. nih.gov

Bacterial Resistance Mechanisms Against Carbenicillin Potassium

Enzymatic Inactivation by Beta-Lactamases

The most prevalent mechanism of resistance to beta-lactam antibiotics like carbenicillin (B1668345) is the production of beta-lactamase enzymes. droracle.ai These enzymes hydrolyze the amide bond in the characteristic beta-lactam ring, rendering the antibiotic inactive. droracle.aimcmaster.ca

Hydrolytic Activity of Class-Specific Beta-Lactamases (e.g., Beta-lactamase Toho-1)

Beta-lactamases are categorized into different classes based on their amino acid sequences (Classes A, B, C, and D). ebi.ac.uknih.gov Class A beta-lactamases, which include the notable Toho-1, are a common cause of resistance. nih.gov Toho-1, an extended-spectrum beta-lactamase (ESBL), demonstrates potent hydrolytic activity against a broad range of cephalosporins and is also capable of hydrolyzing penicillins like carbenicillin. nih.govresearchgate.netdntb.gov.ua The activity of Toho-2, a related enzyme, also extends to carbenicillin. researchgate.netdntb.gov.ua The catalytic mechanism of these enzymes involves a serine residue at the active site that attacks the carbonyl carbon of the beta-lactam ring, leading to the formation of an acyl-enzyme intermediate. nih.gov This intermediate is then hydrolyzed, releasing the inactivated antibiotic. nih.gov

Beta-Lactamase Class Effect on Carbenicillin
Toho-1A (ESBL)Hydrolyzes and inactivates
Toho-2AHydrolyzes and inactivates
PSE-4AHydrolyzes

This table summarizes the activity of specific beta-lactamases on carbenicillin.

Structural Determinants of Carbenicillin Potassium Susceptibility to Beta-Lactamase Hydrolysis

The susceptibility of carbenicillin to beta-lactamase hydrolysis is influenced by its chemical structure. While specific structural analyses of carbenicillin's interaction with Toho-1 are not extensively detailed in the provided results, the general mechanism of beta-lactamase action provides insight. The four-membered beta-lactam ring is the primary target. The efficiency of hydrolysis can be affected by the side chain of the penicillin molecule. In the case of carbenicillin, its carboxyphenyl side chain influences its recognition and binding by the active site of beta-lactamase enzymes. researchgate.net For instance, Class D beta-lactamases are noted to have some activity against carbenicillin. ebi.ac.uk The interaction between the antibiotic and the enzyme's active site, including residues like Tyr105 in Toho-1 which plays a role in substrate recognition, determines the rate of hydrolysis and thus the level of resistance. nih.gov

Efflux Pump Mediated Resistance

A second major mechanism of resistance is the active transport of carbenicillin out of the bacterial cell by efflux pumps. plos.org These pumps are protein complexes that span the bacterial cell envelope and expel a wide variety of toxic compounds, including antibiotics. pnas.orgnih.gov

Characterization of RND-Type Efflux Systems (e.g., AcrAB-TolC, AcrAD-TolC, MdtABC-TolC)

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps plays a crucial role in multidrug resistance. nih.govnih.gov These are typically tripartite systems, consisting of an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel. mdpi.comacs.orgplos.org

AcrAB-TolC: This is the primary RND efflux pump in Escherichia coli and has a very broad substrate specificity, which includes carbenicillin. plos.orgpnas.org The AcrAB-TolC system is a major contributor to intrinsic and acquired resistance to a wide array of antibiotics. pnas.orgresearchgate.net It functions by capturing drug molecules from the periplasm and the inner membrane and expelling them directly into the external medium. pnas.org

AcrAD-TolC: This pump also contributes to carbenicillin resistance. mdpi.com Overexpression of the acrD gene leads to enhanced, specific resistance to carbenicillin. plos.org It confers resistance to dianionic β-lactams such as carbenicillin. mdpi.com

MdtABC-TolC: This RND-type efflux transporter is another system implicated in carbenicillin resistance. plos.orgmdpi.com Overexpression of the mdtABC genes results in increased resistance to carbenicillin. plos.org The BaeR response regulator can confer low-level resistance to carbenicillin by upregulating mdtABC. mdpi.com

Efflux Pump System Type Components Role in Carbenicillin Resistance
AcrAB-TolCRNDAcrA (periplasmic), AcrB (inner membrane), TolC (outer membrane)Primary efflux pump for carbenicillin in E. coli. plos.orgpnas.org
AcrAD-TolCRNDAcrA, AcrD (inner membrane), TolCConfers resistance to carbenicillin. plos.orgmdpi.com
MdtABC-TolCRNDMdtA (periplasmic), MdtB/C (inner membrane), TolCContributes to carbenicillin resistance upon overexpression. plos.orgmdpi.com

This interactive table details the components and function of key efflux pumps in carbenicillin resistance.

Regulatory Mechanisms of Efflux Pump Overexpression in Response to this compound

The expression of efflux pump genes is tightly regulated. In the presence of antibiotics like carbenicillin, regulatory systems can be activated, leading to the overexpression of these pumps and consequently, increased resistance. For example, a response regulator from a soil metagenome was found to enhance carbenicillin resistance in E. coli by upregulating the expression of the acrD and mdtA and mdtB efflux pump genes. plos.org Similarly, mutations in regulatory genes, such as the local repressor gene nfxB for the MexCD-OprJ pump in Pseudomonas aeruginosa, can lead to the overexpression of the pump and increased resistance. mdpi.com The BaeSR two-component system can also positively regulate the expression of the mdtABC and acrD genes, leading to increased resistance to several β-lactams, including carbenicillin. mdpi.com

Substrate Specificity of Efflux Pumps Towards this compound

Efflux pumps exhibit varying degrees of substrate specificity. The AcrAB-OprM system in P. aeruginosa is specific for a group of β-lactams that includes carbenicillin. asm.org In contrast, the AcrAD-TolC system in Salmonella typhimurium confers resistance to a range of compounds including dianionic β-lactams like carbenicillin. mdpi.com Studies on the AcrD transporter have identified specific amino acid residues in the binding pocket that are involved in the export of anionic β-lactams. mdpi.com The MdtABC system has been shown to reduce bacterial susceptibility to compounds including carbenicillin. mdpi.com The efficiency of efflux can also vary; for instance, the AcrAB-TolC complex in E. coli effluxes carbenicillin, though perhaps less efficiently than other β-lactams like oxacillin (B1211168) and piperacillin (B28561). biorxiv.org

Modifications in Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.comwikipedia.org Carbenicillin, like other β-lactam antibiotics, exerts its antibacterial effect by binding to these proteins and inhibiting their function, which leads to a weakened cell wall and eventual cell lysis. patsnap.comwikipedia.org Bacteria have evolved sophisticated resistance mechanisms centered on modifying these target proteins to reduce or eliminate the antibiotic's effectiveness. patsnap.commdpi.com

Alterations in PBP Structure Affecting this compound Binding Affinity

One of the primary mechanisms of resistance involves genetic mutations that alter the structure of PBPs, thereby lowering their affinity for Carbenicillin. patsnap.complos.org These structural changes prevent the antibiotic from binding effectively to its target, allowing the PBP to continue its role in cell wall synthesis despite the presence of the drug. plos.org

Research on Pseudomonas aeruginosa has identified the atomic structure of PBP3, a key target for Carbenicillin. The binding of Carbenicillin to the active site of PBP3 is stabilized by hydrogen bonding interactions with specific amino acid residues, including S485, T487, and N351. wikipedia.org Mutations that alter these or nearby residues can disrupt this stable binding, reducing the antibiotic's inhibitory action. wikipedia.org

In other bacteria, similar patterns of resistance have been observed. For instance, studies on penicillin-resistant Streptococcus pneumoniae have shown extensive sequence divergence in the PBP 2B gene, leading to numerous amino acid substitutions. nih.gov Two specific substitutions, Thr-252 to Ala and Glu-282 to Gly, were common to all resistant isolates studied, suggesting they are critical for decreasing the affinity of PBP 2B for penicillin. nih.gov While not specific to Carbenicillin, these findings illustrate the principle that subtle changes in PBP structure can confer broad resistance to penicillins.

The following table summarizes key findings on PBP alterations conferring β-lactam resistance in various bacterial species.

Bacterial SpeciesPBP AlteredType of AlterationImpact on ResistanceCitation
Acinetobacter baumanniiMultiple PBPsDecreased expression of several PBPs (94, 49, 40, 30, 24, 22 kDa); appearance of new PBPs (28, 36 kDa).Associated with high-level carbapenem (B1253116) resistance, a principle applicable to other β-lactams. nih.gov
Enterococcus faecalisPBP4, PBP2BAmino acid substitutions and increased expression.Reduced susceptibility to penicillins. asm.org
Streptococcus pneumoniaePBP 2BMultiple amino acid substitutions (e.g., Thr-252→Ala, Glu-282→Gly).Decreased affinity for penicillin. nih.gov
Neisseria gonorrhoeaePBP 1, PBP 2Reduced penicillin binding.Associated with the penA gene, leading to increased penicillin resistance. asm.org

Changes in PBP Expression Levels and Their Impact on this compound Susceptibility

Beyond structural alterations, bacteria can also develop resistance by modifying the expression levels of PBP genes. wikipedia.org Overproduction of a specific PBP can effectively titrate out the antibiotic, ensuring that enough functional enzyme remains to carry out cell wall synthesis. wikipedia.orgresearchgate.net

In Enterococcus faecalis, strains with reduced penicillin susceptibility have been shown to express higher levels of PBP4. asm.org One strain exhibited increased PBP4 expression without any structural mutations in the protein, indicating that overexpression alone can contribute to resistance. asm.org Another highly resistant strain combined both increased expression of PBP4 and PBP2B with amino acid substitutions, demonstrating a multi-pronged resistance strategy. asm.org Similarly, some strains of Enterococcus faecium with high-level penicillin resistance show increased production of the low-affinity PBP5. asm.org This overexpression allows the bacteria to survive in the presence of penicillin concentrations that would otherwise saturate the more sensitive, high-affinity PBPs. asm.orgresearchgate.net

Outer Membrane Permeability and Porin Channel Modulation

For Carbenicillin to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must first cross the outer membrane. patsnap.com This passage is primarily facilitated by water-filled protein channels known as porins. patsnap.complos.orgresearchgate.net Consequently, modifications to these porin channels represent a critical defense mechanism against Carbenicillin. nih.gov

Role of Porins (e.g., OmpF) in this compound Influx

In Escherichia coli, the influx of β-lactam antibiotics occurs mainly through passive diffusion via outer membrane porins, most notably OmpF and OmpC. plos.orgwisc.edu The OmpF porin is considered the primary channel through which Carbenicillin, a dianionic molecule, enters the periplasm. plos.orgnih.gov The structure of OmpF allows it to accommodate and transport molecules with varied charge states. nih.gov X-ray crystallography studies have successfully determined the structure of OmpF in complex with Carbenicillin, showing that the antibiotic binds within the periplasmic pore vestibule, away from the narrowest constriction zone of the channel. nih.govacs.org

Impact of Porin Downregulation or Mutation on this compound Resistance

Given the crucial role of porins in antibiotic uptake, bacteria can gain resistance by either reducing the number of porin channels or by introducing mutations that alter their permeability. mdpi.comresearchgate.net

Studies on E. coli have demonstrated a direct link between the OmpF porin and Carbenicillin susceptibility. plos.org The elimination of the OmpF porin through gene knockout (ΔompF) leads to a notable increase in Carbenicillin resistance. plos.org Conversely, knocking out the OmpC porin (ΔompC) renders the bacteria more sensitive, likely because the cell compensates by over-expressing OmpF, leading to higher Carbenicillin influx. plos.org This highlights the specific importance of OmpF in Carbenicillin transport. plos.org

The following table, based on data from a study on E. coli K-12 strains, illustrates the impact of porin knockouts on the minimum inhibitory concentration (MIC) of Carbenicillin.

E. coli StrainRelevant GenotypeCarbenicillin MIC (µg/mL)InterpretationCitation
BW25113Wild Type32Baseline susceptibility. plos.org
ΔompFOmpF knockout128Elimination of OmpF increases resistance. plos.org
ΔompCOmpC knockout16Elimination of OmpC increases susceptibility. plos.org

Furthermore, the expression of porin genes can be controlled by regulatory systems. Research has identified a response regulator from a soil metagenome that, when expressed in E. coli, suppresses the expression of the ompF gene. wisc.edu This downregulation of OmpF leads to specific and enhanced resistance to Carbenicillin. wisc.edu

Horizontal Gene Transfer and Dissemination of this compound Resistance Determinants

The acquisition of resistance is not limited to spontaneous mutations within a single bacterium. Bacteria can also acquire resistance genes from other bacteria through a process called horizontal gene transfer (HGT). who.intcdnsciencepub.com This mechanism is a major driver in the rapid spread of antibiotic resistance, allowing resistance determinants to cross species and even genera boundaries. encyclopedia.publakeforest.edu

The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. nih.govbioguardlabs.com This is considered the most common pathway for the spread of antibiotic resistance. bioguardlabs.com

Transformation: The uptake and integration of free DNA from the environment, often released by dead bacteria. encyclopedia.publakeforest.edu

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). encyclopedia.pubnih.gov

These mechanisms facilitate the dissemination of genes encoding resistance to Carbenicillin. A prevalent example is the transfer of genes for β-lactamase enzymes. nih.gov These enzymes inactivate Carbenicillin by hydrolyzing its β-lactam ring. patsnap.commdpi.com Many β-lactamase genes, such as the widespread TEM-type enzymes, are located on plasmids and transposons, which are mobile genetic elements that are frequently transferred via HGT. bioguardlabs.comnih.gov Clinical surveys have identified transferable, R-factor (plasmid)-mediated β-lactamases that confer high-level resistance to Carbenicillin in E. coli. nih.gov

The table below provides a summary of the key HGT mechanisms.

MechanismDescriptionGenetic Element TransferredExample of ResistanceCitation
Conjugation Transfer of DNA through direct cell-to-cell contact via a pilus.Plasmids, TransposonsPlasmid-borne β-lactamase genes (e.g., blaTEM, blaOXA-48) conferring resistance to penicillins and carbapenems. nih.govbioguardlabs.comnih.gov
Transformation Uptake of naked DNA from the environment by competent cells.Free DNA fragmentsAcquisition of penicillin resistance gene (penA) in Neisseria species. encyclopedia.pub
Transduction DNA transfer mediated by bacteriophages.Bacterial genes packaged in a phage particle.Transfer of ampicillin (B1664943), chloramphenicol, and tetracycline (B611298) resistance genes in Salmonella. nih.gov

Advanced Research Methodologies in Carbenicillin Potassium Studies

Synthetic Chemistry and Structural Modification Strategies

The inherent structure of Carbenicillin (B1668345), particularly its β-lactam core and dicarboxylic acid side chain, offers a versatile scaffold for chemical modification. Researchers have leveraged this to create analogues and derivatives with improved stability, altered activity spectra, and the ability to counteract bacterial resistance mechanisms.

Semisynthetic Approaches for Carbenicillin Potassium and its Analogues

Carbenicillin is a semisynthetic antibiotic, meaning it is derived from a naturally produced precursor, 6-aminopenicillanic acid (6-APA). 21umas.edu.ye The synthesis of Carbenicillin involves the acylation of the 6-amino group of 6-APA with a derivative of phenylmalonic acid. 21umas.edu.ye This core synthetic strategy has been adapted to produce a variety of analogues.

A common approach involves creating ester prodrugs to improve oral absorption. For instance, α-carboxy esters of carbenicillin have been synthesized to create potential oral derivatives. nih.gov One such derivative, the α-carboxyphenyl ester of carbenicillin, known as Carfecillin, was selected for further clinical study after demonstrating favorable hydrolysis to carbenicillin in the body. nih.gov The synthesis of these esters requires careful selection of reaction conditions to avoid the decarboxylation that derivatives of phenylmalonic acid are prone to. nih.gov

Researchers have also synthesized conjugates of carbenicillin for various applications. For example, a conjugate of carbenicillin and the steroid nandrolone (B1676933) was prepared for use in β-lactamase-based immunoassays. nih.gov This synthesis involved activating 4-estren-17β-ol-3-one hemiphenylmalonate with 1,1'-carbonyldiimidazole (B1668759) before coupling it to 6-APA. nih.gov Such semisynthetic methods highlight the adaptability of the carbenicillin scaffold for creating molecules with tailored properties.

Rational Design and Synthesis of this compound Derivatives with Altered Stereochemistry (e.g., Carbapenem-like Modifications)

A significant challenge with many penicillins, including carbenicillin, is their susceptibility to bacterial β-lactamase enzymes. wikipedia.org Rational drug design has been employed to create derivatives that can resist these enzymes or possess novel inhibitory properties. One innovative strategy involves modifying the stereochemistry of the penicillin nucleus to mimic that of carbapenems, a class of β-lactam antibiotics known for their broad spectrum and resistance to β-lactamases.

Researchers have hypothesized that modifying penicillins to incorporate carbapenem-like stereochemistry could convert them into specific inhibitors of class C β-lactamases. nih.gov This approach involves altering the stereochemistry at the C-5 and C-6 positions of the penicillin core to a trans conformation, similar to carbapenems, instead of the native cis conformation. nih.gov Furthermore, a hydroxyalkyl group with an R conformation can be introduced at C-6 to replace the original acylamino side chain, mimicking a key feature of carbapenems. nih.gov

Following this rational design, a "hybrid" molecule was synthesized, featuring a modified penicillin nucleus with a thiophene-containing hydroxyalkyl side chain. nih.gov This derivative demonstrated potent and specific inhibition of class C β-lactamases, validating the design strategy. nih.gov The crystal structure of this molecule in complex with a class C β-lactamase revealed a novel binding mode where the derivative blocks the deacylation step of the hydrolytic process. nih.gov This research suggests that the vast library of existing penicillins could be systematically modified with carbapenem-like stereochemistry to generate a new class of β-lactamase inhibitors.

Development of this compound-Based Beta-Lactamase Inhibitors

While Carbenicillin itself is susceptible to degradation by β-lactamases, its core structure can be used as a starting point for developing β-lactamase inhibitors. wikipedia.orgmcmaster.ca The primary strategy to overcome resistance is often to co-administer a β-lactam antibiotic with a β-lactamase inhibitor. goodrx.com Common inhibitors like clavulanic acid, sulbactam (B1307), and tazobactam (B1681243) are themselves β-lactam compounds that act as mechanism-based inactivators, binding irreversibly to the β-lactamase enzyme. wikidoc.orgnih.gov

Research has focused on evaluating the efficacy of these established inhibitors against specific β-lactamases that hydrolyze carbenicillin, such as the PSE-4 enzyme from Pseudomonas aeruginosa. nih.gov A study characterizing the inactivation of PSE-4 by clavulanic acid, sulbactam, and tazobactam found that all three were excellent inhibitors of this enzyme. nih.gov Tazobactam displayed the highest affinity, and the partition ratios (a measure of inhibitor efficiency) for clavulanic acid, tazobactam, and sulbactam were determined to be 11, 41, and 131, respectively. nih.gov

Beyond using existing inhibitors, the rational design principles discussed previously represent a direct effort to build inhibitory properties into the carbenicillin framework itself. nih.gov By modifying the penicillin structure, as seen with the carbapenem-like derivatives, new compounds can be created that not only have antibacterial action but also possess the intrinsic ability to inhibit the enzymes that would otherwise destroy them. nih.govnih.gov

Analytical and Bioanalytical Techniques for this compound Characterization

Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices, for monitoring its synthesis, and for studying its stability and degradation products. A range of spectrophotometric and chromatographic techniques are routinely employed for these purposes.

Spectrophotometric Methods for this compound Quantification and Reaction Monitoring (e.g., UV-VIS, FT-IR)

Spectrophotometric techniques offer rapid and accessible means for the analysis of this compound.

UV-Visible (UV-VIS) Spectrophotometry is widely used for quantitative analysis. eopcw.com The method's applicability is based on Beer-Lambert's law, which establishes a linear relationship between absorbance and concentration. eopcw.com Carbenicillin can be quantified using UV-VIS spectrophotometry, often involving a chromogenic reaction. One such method involves reacting the penicillin with the Folin-Ciocalteu reagent at an elevated temperature (95°C) and a pH of 2.25. researchgate.net This reaction produces a characteristic blue color, and the absorbance is measured at the specific λmax for carbenicillin to determine its concentration. researchgate.netresearchgate.net Another study used a UV-Visible spectrophotometer to monitor the kinetics of carbenicillin oxidation by diperiodatocuprate (III) in an alkaline medium, with absorbance measurements taken at 415 nm. nepjol.info

Fourier-Transform Infrared (FT-IR) Spectroscopy provides structural information by identifying the functional groups present in a molecule. japer.in The FT-IR spectrum of a compound serves as a molecular fingerprint. For Carbenicillin, characteristic absorption peaks corresponding to its key structural features can be observed. A study on the catalytic oxidation of carbenicillin identified several key peaks in its FT-IR spectrum: a carboxylic O-H group at 3413.5 cm⁻¹, an N-H stretching group at 3380.7 cm⁻¹, methyl stretching at 1464.4 cm⁻¹ and 1386.6 cm⁻¹, and a carboxylic C=O stretching at 1276.7 cm⁻¹. nepjol.info An additional peak at 1641.2 cm⁻¹ was attributed to either a ketonic or carboxylic group. nepjol.info FT-IR is particularly useful for confirming the identity of the compound and for studying chemical transformations, such as degradation or the formation of derivatives. nih.govnih.gov

Table 1: Spectroscopic Data for Carbenicillin

Technique Parameter Value/Observation Reference
UV-VIS λmax 415 nm (with Diperiodatocuprate(III)) nepjol.info
FT-IR O-H Stretch (Carboxylic) 3413.5 cm⁻¹ nepjol.info
FT-IR N-H Stretch (Amide) 3380.7 cm⁻¹ nepjol.info
FT-IR C=O Stretch (Ketonic/Carboxylic) 1641.2 cm⁻¹ nepjol.info
FT-IR C=O Stretch (Carboxylic) 1276.7 cm⁻¹ nepjol.info

Advanced Chromatographic Separations (e.g., HPLC, LC-MS/MS, HILIC, TLC)

Chromatographic methods provide powerful separation capabilities, allowing for the analysis of this compound in complex mixtures and the identification of related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitation of carbenicillin. nih.gov An early HPLC method was developed to quantify carbenicillin and other penicillins, demonstrating a percent relative standard deviation of 1.69% for carbenicillin based on six injections. nih.gov This study also noted that carbenicillin might exist as a mixture of two isomers in equilibrium. nih.gov HPLC is frequently used in stability studies of β-lactam antibiotics.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. wur.nl This technique is invaluable for residue analysis and for identifying metabolites and degradation products. d-nb.info In one study, the hydrolysis of carbenicillin in pure water was investigated using HPLC/ESI-MS. koreascience.kr The analysis, performed in both positive and negative ion modes, identified the protonated molecule [M+H]⁺ at m/z 379 and the hydrolyzed product at m/z 397. koreascience.kr The high selectivity of LC-MS/MS makes it the method of choice for analyzing trace levels of antibiotics in complex matrices like environmental water or biological samples. d-nb.infofda.govufl.edu

Hydrophilic Interaction Chromatography (HILIC) is an alternative to traditional reversed-phase HPLC that is particularly well-suited for the analysis of highly polar compounds like Carbenicillin. amsbiopharma.comelementlabsolutions.comhplc.eu HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. chromatographyonline.com This setup allows for the retention of polar analytes that are often poorly retained in reversed-phase systems. amsbiopharma.com The technique offers advantages such as increased sensitivity with mass spectrometry and the ability to separate cations, anions, and neutral polar compounds in a single run. amsbiopharma.comchromatographyonline.com Given that Carbenicillin is a highly soluble and polar molecule, HILIC presents a powerful analytical option. wikipedia.orgchromatographyonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the preliminary screening and identification of β-lactam antibiotics. nih.govresearchgate.net While less sensitive than HPLC, TLC can effectively separate different penicillins and cephalosporins using a silica (B1680970) gel stationary phase and various mobile phase systems. nih.govjuniperpublishers.com Detection can be achieved by viewing the plates under UV light or by using visualization agents like iodine vapor. nih.govresearchgate.net TLC can also be used to monitor the degradation of antibiotics in solution over time. researchgate.net

Table 2: Chromatographic Methods for Carbenicillin Analysis

Technique Stationary Phase Mobile Phase Example Detection Key Finding Reference
HPLC Not specified Not specified Colorimetric/HPLC Reported two potential isomers in equilibrium. nih.gov
LC-MS/MS Not specified Not specified ESI-MS Identified hydrolyzed product [M+H]⁺ at m/z 397. koreascience.kr
HILIC Polar (e.g., silica) High organic (e.g., >70% ACN) with aqueous buffer MS Well-suited for polar compounds like carbenicillin. amsbiopharma.comchromatographyonline.comchromatographyonline.com
TLC Silica Gel GF254 Various solvent systems UV light, Iodine vapor Effective for preliminary screening and separation. nih.govresearchgate.net

Electrokinetic Analytical Methods (e.g., Capillary Electrophoresis)

Electrokinetic analytical methods, particularly capillary electrophoresis (CE), are powerful separation techniques utilized in the analysis of various drugs, including antibiotics like carbenicillin. mdpi.comwikipedia.org These methods are founded on electrokinetic phenomena, namely the electromigration of ions and charged particles, as well as electroosmosis, which occur when a high-voltage electric field is applied to a solution. mdpi.com CE and its variants, such as micellar electrokinetic capillary chromatography (MEKC), have proven effective for the analysis of polar drugs and for resolving stereoisomers. mdpi.com

The fundamental principle of CE involves the migration of charged species within a narrow capillary filled with an electrolyte buffer. bdn.go.th Cations move toward the cathode (negative electrode), anions toward the anode (positive electrode), and neutral particles remain unaffected by the electric field alone. bdn.go.th The migration velocity of an analyte is determined by its electrophoretic mobility and the electro-osmotic flow (EOF) of the buffer inside the capillary. bdn.go.th An analyte's electrophoretic mobility is influenced by its charge, size, and shape, as well as the properties of the buffer, such as its pH, ionic strength, and viscosity. bdn.go.th

In the context of penicillin derivatives, which often share structural similarities, conventional capillary zone electrophoresis (CZE) may face challenges in achieving efficient separation. scielo.br However, MEKC offers a solution by introducing a surfactant at a concentration above its critical micelle concentration. bdn.go.th This creates a pseudostationary phase of micelles, and separation is achieved based on the differential partitioning of analytes between the aqueous buffer and the micelles. bdn.go.thscielo.br This technique is versatile, allowing for the separation of both charged and neutral solutes with high efficiency and speed. bdn.go.th

For the analysis of penicillins, including phenoxymethylpenicillin potassium, CE has been shown to be a viable method. nih.gov Optimized conditions, such as the use of a phosphate-borate buffer supplemented with sodium dodecyl sulfate (B86663) (SDS) and pentanesulfonic acid sodium salt at a specific pH, can provide excellent resolution between the parent drug and its impurities. nih.gov Statistical analysis has demonstrated no significant difference between results obtained by CE and high-performance liquid chromatography (HPLC), highlighting the accuracy and reliability of CE for penicillin analysis. nih.gov

The optimization of CE separations is a multifaceted process. Key parameters that can be adjusted include:

Buffer pH and Concentration: The pH of the buffer is a primary factor affecting the resolution of the separation. scielo.br Buffer concentration can also influence the electro-osmotic flow and the velocity of the solutes. bdn.go.th

Surfactant Concentration (in MEKC): The concentration of the surfactant, such as SDS, is crucial for achieving optimal separation. scielo.br

Applied Voltage: The applied voltage directly impacts the migration time of the analytes. scielo.br

Capillary Dimensions: The length and internal diameter of the capillary affect the analysis time and separation efficiency. bdn.go.th

Temperature: A good cooling system is important for ensuring the reproducibility of migration times. bdn.go.th

Isotopic Labeling and Tracing Techniques in this compound Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs like this compound and to elucidate complex biological and chemical processes. symeres.comscbt.com This methodology involves replacing one or more atoms in a molecule with their stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds serve as tracers, allowing researchers to follow their journey through metabolic pathways. symeres.comnih.gov

The applications of stable isotope labeling in metabolic studies are diverse:

Metabolic Pathway Elucidation: By introducing isotopically labeled carbenicillin into a biological system, researchers can track its transformation into various metabolites. symeres.com Analysis of the resulting products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the specific biochemical reactions that have occurred. symeres.comscbt.com

Reaction Mechanism and Kinetics: Isotope labeling, particularly with deuterium, can be used to study the kinetic isotope effect, providing insights into the mechanisms of enzymatic reactions involved in carbenicillin metabolism. symeres.com

Quantitative Analysis: Labeled compounds can be used as internal standards in analytical methods to achieve precise and accurate quantification of carbenicillin and its metabolites in biological samples. symeres.comscbt.com

Metabolomics: Stable isotope labeling is extensively used in untargeted metabolomics to identify novel and unexpected metabolites. boku.ac.at Global metabolome labeling, where an entire organism is grown on labeled nutrients, allows for the simultaneous detection of hundreds to thousands of metabolites. boku.ac.at

The general workflow for an isotopic labeling study involves several key steps:

Synthesis of Labeled Compound: The first step is the chemical synthesis of carbenicillin with the desired isotopic label(s). symeres.com

Administration and Sample Collection: The labeled compound is introduced into the biological system (e.g., cell culture, animal model), and samples (e.g., urine, blood, tissue) are collected over time. nih.gov

Analysis: The collected samples are analyzed using sensitive analytical techniques like LC-MS or NMR to identify and quantify the labeled parent drug and its metabolites. nih.gov

Data Interpretation: The data is processed and interpreted to reconstruct the metabolic pathways and understand the kinetics of the biotransformation processes. nih.gov

For instance, a study might involve administering ¹³C-labeled carbenicillin to an organism. Subsequent analysis of metabolites would reveal which molecules contain the ¹³C label, thereby identifying them as derivatives of carbenicillin. This approach provides a clear and unambiguous way to map the metabolic fate of the drug.

Kinetic and Mechanistic Oxidation Studies of this compound

Reaction Order and Rate Constant Determinations (e.g., Pseudo-first order, Fractional order)

The study of the kinetics of carbenicillin oxidation provides crucial insights into its degradation mechanisms. Research has been conducted on the oxidation of carbenicillin by oxidants like diperiodatocuprate(III) [DPC(III)] in an alkaline medium. nepjol.inforesearchgate.net In these studies, the reaction order with respect to the different reactants is determined to understand their influence on the reaction rate.

Typically, the reaction is found to follow pseudo-first-order kinetics with respect to the oxidant, DPC(III). nepjol.inforesearchgate.net This is determined by keeping the concentration of carbenicillin and other reactants in large excess compared to DPC(III). Under these conditions, the rate of the reaction appears to be dependent only on the concentration of DPC(III). The pseudo-first-order rate constants (kc) can be obtained from the slopes of plots of log(absorbance) versus time. nepjol.info

The reaction order with respect to carbenicillin itself is often found to be fractional . nepjol.inforesearchgate.net This indicates a more complex reaction mechanism than a simple direct reaction, possibly involving the formation of an intermediate complex between the carbenicillin substrate and the oxidant. researchgate.net The fractional order is determined by varying the concentration of carbenicillin while keeping the concentrations of other reactants constant and observing the effect on the reaction rate. nepjol.info

Similarly, the reaction order with respect to the alkali (e.g., KOH) is also typically fractional, suggesting its involvement in the reaction mechanism, likely in a pre-equilibrium step. nepjol.inforesearchgate.net Conversely, the reaction can exhibit a negative fractional order with respect to periodate, indicating an inhibitory effect on the reaction rate. nepjol.inforesearchgate.net

Catalytic Effects on this compound Degradation (e.g., Co(III) Catalyst)

The degradation of carbenicillin through oxidation can be influenced by the presence of catalysts. Studies have investigated the catalytic effect of metal ions on the oxidation of penicillins. For instance, the oxidation of carbenicillin by DPC(III) has been studied in the presence of a Co(III) catalyst. nepjol.info The presence of the catalyst can significantly affect the reaction rate and potentially the degradation pathway.

In the Co(III)-catalyzed oxidation of carbenicillin, the reaction order with respect to the Co(III) catalyst is found to be fractional. nepjol.info This suggests that the catalyst is involved in the reaction mechanism, likely forming an intermediate complex. The catalytic constant can be determined to quantify the efficiency of the catalyst.

Other metal ions have also been shown to have catalytic effects on the degradation of penicillins. For example, Zn²⁺ has been found to have a significant catalytic effect on the hydrothermal treatment of penicillin. mdpi.com The catalytic effect of metal ions is often attributed to their ability to form complexes with the antibiotic, thereby facilitating the cleavage of the β-lactam ring. mdpi.com

Activation and Thermodynamic Parameter Analysis of this compound Reactions

The study of the effect of temperature on the rate of carbenicillin oxidation allows for the determination of important activation and thermodynamic parameters. By conducting the kinetic experiments at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated. nepjol.inforesearchgate.netscitcentral.com

These parameters provide valuable information about the transition state of the reaction and the feasibility of the proposed mechanism. For example, a positive enthalpy of activation indicates that the formation of the transition state is an endothermic process. The entropy of activation provides insight into the degree of order or disorder in the transition state compared to the reactants.

The Arrhenius equation is used to determine the activation energy from the plot of ln(k) versus 1/T, where k is the rate constant and T is the absolute temperature. The Eyring equation is then used to calculate the enthalpy and entropy of activation from the temperature dependence of the rate constant.

The thermodynamic parameters can be determined for both the uncatalyzed and catalyzed reactions, as well as for the equilibrium constants of the intermediate steps in the proposed reaction mechanism. researchgate.net This comprehensive analysis helps in building a detailed picture of the energy profile of the reaction.

Identification of this compound Oxidation Products via Spectral and Elemental Analysis

The identification of the final products of carbenicillin oxidation is essential for understanding the complete degradation pathway. Various analytical techniques are employed for this purpose, including spectral and elemental analysis. nepjol.inforesearchgate.net

In the oxidation of carbenicillin by DPC(III) in the presence of a Co(III) catalyst, the reaction products have been identified through methods such as column chromatography for separation, followed by spectral and elemental analysis. nepjol.info The stoichiometry of the reaction, which is the molar ratio in which the reactants combine, is also determined. For the reaction between carbenicillin and DPC(III), a stoichiometry of 1:4 has been reported. nepjol.inforesearchgate.net

Elemental analysis (CHNS analysis) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the isolated products, which helps in determining their empirical formulas. nepjol.inforesearchgate.net

Spectral techniques such as Fourier-transform infrared spectroscopy (FT-IR) and liquid chromatography-mass spectrometry (LC-MS) are used to elucidate the structures of the oxidation products. researchgate.net FT-IR provides information about the functional groups present in the molecules, while LC-MS provides the molecular weight and fragmentation pattern of the products, which are crucial for their identification. researchgate.net

For example, in one study, the main oxidation products of carbenicillin were identified as phenyl-malonic acid and 2-(amino(carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide. nepjol.info The formation of a Co(III)-carbenicillin complex as an intermediate was also proposed based on elemental analysis. nepjol.info

Advanced research methodologies are crucial for elucidating the molecular mechanisms underlying the activity of antibiotics like this compound. Techniques in structural biology and computational biophysics provide atomic-level insights into how this antibiotic interacts with its bacterial targets and the enzymes that confer resistance.

Structural Biology and Biophysical Characterization of this compound-Target Complexes

Structural biology, particularly X-ray crystallography, has been instrumental in visualizing the direct interactions between carbenicillin and its primary targets, the Penicillin-Binding Proteins (PBPs), as well as with beta-lactamase enzymes that inactivate the antibiotic.

Crystallographic studies have successfully resolved the three-dimensional structures of carbenicillin covalently bound to the active sites of various PBPs and beta-lactamases. These structures reveal the precise molecular interactions and conformational changes that occur upon binding, offering a static yet detailed snapshot of the inhibition mechanism.

In a significant study, the crystal structure of Pseudomonas aeruginosa PBP3 was determined in complex with carbenicillin to a resolution of 2.4 Å. nih.gov The binding of carbenicillin to the active site serine (S294) induces local conformational changes that result in a narrowing of the substrate-binding cleft. nih.govresearchgate.net The carbenicillin molecule is oriented in the active site through hydrogen-bonding interactions involving residues S485 and T487 with its carboxylate group. nih.gov This acylated complex demonstrates increased thermostability, highlighting the stable covalent bond formed between carbenicillin and the PBP. nih.govresearchgate.net

The interaction of carbenicillin has also been studied with beta-lactamases, the enzymes responsible for antibiotic resistance. The crystal structure of the class A beta-lactamase PSE-4, a carbenicillinase from Pseudomonas aeruginosa, was determined at 1.95 Å resolution. acs.orgresearchgate.net Structural comparison with other class A enzymes revealed that Arg234 in PSE-4 is crucial for its high activity against carbenicillin. acs.orgresearchgate.net This residue helps to stabilize an alternative conformation of the catalytic Ser130, which accommodates the bulkier side chain of carbenicillin and avoids a steric clash with Asn170. acs.orgresearchgate.net

Beyond its primary targets, the interaction of carbenicillin with other bacterial proteins has been explored. For instance, the crystal structure of E. coli OmpF porin in complex with carbenicillin was solved at a 2.20 Å resolution (PDB ID: 4GCQ). rcsb.org This study revealed that carbenicillin binds within the extracellular and periplasmic vestibules of the porin, away from the narrow constriction zone. rcsb.org

Target ProteinOrganismPDB IDResolution (Å)Key Findings
Penicillin-Binding Protein 3 (PBP3)Pseudomonas aeruginosa3OCF2.4Covalent binding to S294; narrowing of the substrate-binding cleft; increased thermostability. nih.govresearchgate.net
Penicillin-Binding Protein 4 (PBP4)Listeria monocytogenes4J212.0Acylation occurs without major structural rearrangement of the transpeptidase domain. asm.orgnih.gov
Beta-Lactamase PSE-4Pseudomonas aeruginosa1G681.95Arg234 is critical for carbenicillinase activity by accommodating the substrate. acs.orgresearchgate.net
OmpF PorinEscherichia coli K-124GCQ2.20Carbenicillin binds within the pore vestibules, away from the constriction zone. rcsb.org

While crystallography provides high-resolution static pictures, molecular dynamics (MD) simulations offer a dynamic view of the binding process, revealing the conformational flexibility and energetic landscape of the carbenicillin-target complex over time.

In another application, steered molecular dynamics simulations were used to investigate the efflux of carbenicillin through the TolC protein, a component of efflux pumps in Gram-negative bacteria. biorxiv.org These computational studies helped to elucidate the drug-specific mechanisms employed by TolC during the efflux process, identifying key residues at the periplasmic entrance that influence the protein's long-range motions. biorxiv.org

MD simulations have also been used in conjunction with crystallographic data to understand the binding of antibiotics to porins. For the E. coli OmpF porin, nonequilibrium MD simulations based on the crystal structure showed that unlike some other antibiotics, the binding of carbenicillin does not block the ionic current through the channel, providing insights into its transport across the outer membrane. rcsb.org

These computational approaches complement experimental data by providing a deeper understanding of the transient interactions, conformational changes, and energetic factors that govern the binding of carbenicillin to its molecular targets.


Antimicrobial Spectrum and in Vitro Efficacy of Carbenicillin Potassium

Comprehensive In Vitro Activity Spectrum Against Gram-Positive and Gram-Negative Organisms

Carbenicillin (B1668345) potassium exhibits a broad spectrum of in vitro activity, encompassing both Gram-positive and Gram-negative microorganisms. drugbank.comslideshare.net However, its clinical significance is most pronounced against Gram-negative bacteria. mcmaster.capatsnap.com Its coverage of Gram-positive organisms is considered limited. wikipedia.orgmcmaster.ca The primary utility of Carbenicillin lies in its efficacy against Gram-negative pathogens, particularly those responsible for urinary tract infections. wikipedia.orgdrugbank.com

The spectrum of activity includes various common enteric species. purescience.com.au While effective against a range of bacteria, the development of resistance, often mediated by beta-lactamase enzymes, can limit its clinical application. mcmaster.ca

Specialized In Vitro Efficacy Against Antipseudomonal and Antiproteal Isolates

A defining feature of Carbenicillin's antimicrobial profile is its pronounced in vitro activity against Pseudomonas aeruginosa and various Proteus species. drugbank.comslideshare.net This specific efficacy was a significant advancement, as P. aeruginosa is a notoriously difficult pathogen to treat. patsnap.com

Studies have demonstrated that a significant percentage of P. aeruginosa strains are susceptible to Carbenicillin, although the minimal inhibitory concentrations (MICs) required can be high. For instance, one study of 111 clinical isolates of P. aeruginosa found that 80% were inhibited by a concentration of 125 μg/ml or more. nih.gov Another study involving 143 strains of Pseudomonas sp. reported that 99 of these strains had an MIC between 200 to 300 μg/ml. nih.gov

The in vitro activity against Proteus species is also a key aspect of its profile. Carbenicillin has shown efficacy against susceptible strains of Proteus mirabilis and Proteus vulgaris. drugbank.comnih.gov

In Vitro Susceptibility Profiles for Key Pathogens (e.g., Escherichia coli, Pseudomonas species, Enterobacter species, Klebsiella pneumoniae Complex)

The in vitro susceptibility to Carbenicillin varies among different Gram-negative pathogens.

Escherichia coli : The majority of E. coli strains demonstrate sensitivity to Carbenicillin, with one study reporting minimal inhibitory concentrations (MICs) of 25 μg/ml or less. nih.gov It has been shown to be effective against E. coli strains that cause urinary tract infections. wikipedia.orgdrugbank.com

Pseudomonas species : As a cornerstone of its spectrum, Carbenicillin is active against P. aeruginosa. wikipedia.org However, the concentrations needed for inhibition can be high. In a study of 111 strains, 80% were inhibited by 125 μg/ml or more. nih.gov Another investigation found that out of 143 Pseudomonas strains, 99 required MICs of 200 to 300 μg/ml for inhibition. nih.gov

Enterobacter species : Carbenicillin has demonstrated clinical efficacy in urinary tract infections caused by susceptible strains of Enterobacter species. drugbank.com

Klebsiella pneumoniae Complex : In contrast to its efficacy against other Enterobacteriaceae, strains of the Klebsiella species have been found to be quite resistant to Carbenicillin. nih.gov

Table 1: In Vitro Susceptibility of Key Gram-Negative Pathogens to Carbenicillin

Pathogen Number of Strains Tested Findings
Escherichia coli Not Specified Majority of strains inhibited by ≤25 µg/ml nih.gov
Pseudomonas species 143 99 strains had an MIC of 200-300 µg/ml nih.gov
Pseudomonas aeruginosa 111 80% of strains inhibited by ≥125 µg/ml nih.gov
Proteus species Not Specified Majority of strains inhibited by ≤25 µg/ml nih.gov

Comparative In Vitro Bactericidal and Bacteriostatic Activity Studies with Other Penicillins

Comparative studies have been conducted to evaluate the in vitro activity of Carbenicillin relative to other penicillin-class antibiotics.

In a study comparing Carbenicillin with Ticarcillin (B1683155) against over 9,000 clinical bacterial isolates, Ticarcillin showed significantly greater activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Against other Gram-negative organisms, no significant differences were observed. nih.gov However, Ticarcillin was consistently less active than Carbenicillin against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Another comparative study evaluated Mezlocillin (B1676548) against Penicillin G, Ampicillin (B1664943), Carbenicillin, and Ticarcillin. nih.gov Against Gram-positive isolates, excluding enterococci, Penicillin G was the most active, followed in order by Ampicillin, Mezlocillin, Carbenicillin, and Ticarcillin. nih.gov Against enterococci, Ampicillin was the most active of the five antibiotics tested. nih.gov

Table 2: Comparative In Vitro Activity of Carbenicillin and Other Penicillins

Antibiotic Relative Activity vs. Gram-Positive Cocci (excluding enterococci) Relative Activity vs. Pseudomonas aeruginosa
Carbenicillin Less active than Penicillin G, Ampicillin, and Mezlocillin nih.gov Less active than Ticarcillin nih.gov
Penicillin G Most active in the comparative group nih.gov Not applicable
Ampicillin More active than Mezlocillin, Carbenicillin, and Ticarcillin nih.gov Not applicable
Ticarcillin Less active than Carbenicillin nih.gov More active than Carbenicillin nih.gov

| Mezlocillin | More active than Carbenicillin and Ticarcillin nih.gov | Not specified in this comparison |

Strategies for Overcoming Carbenicillin Potassium Resistance

Development and Evaluation of Efflux Pump Inhibitors (EPIs) as Carbenicillin (B1668345) Potassium Potentiators

Efflux pumps are transport proteins located in the bacterial membrane that actively extrude antibiotics, thereby reducing their intracellular concentration and effectiveness. frontiersin.org Inhibiting these pumps with efflux pump inhibitors (EPIs) is a promising strategy to potentiate the activity of antibiotics like carbenicillin. mdpi.com

Molecular Design and In Vitro Efficacy of Novel EPIs

The design of effective EPIs involves identifying molecules that can bind to and block the function of efflux pumps without exhibiting toxicity to the host. nih.gov One of the pioneering EPIs, phenylalanyl-arginyl-β-naphthylamide (PAβN), has been shown to potentiate the activity of several antibiotics by inhibiting Resistance-Nodulation-Division (RND) efflux pumps. nih.govfrontiersin.org However, its clinical utility has been limited by toxicity concerns. frontiersin.orgnih.gov

Subsequent research has focused on designing derivatives of PAβN and other novel compounds with improved efficacy and lower toxicity. For instance, some peptidomimetic compounds and aryl piperazine (B1678402) derivatives have shown promise in reversing antibiotic resistance in bacteria like E. coli. nih.govmdpi.com In vitro studies using checkerboard synergy assays have been instrumental in evaluating the efficacy of these new EPIs. These assays help determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic effect between an EPI and an antibiotic. plos.org For example, studies have demonstrated a synergistic effect of the EPI MC-207110 with carbenicillin against E. coli and P. aeruginosa. plos.org

Efflux Pump Inhibitor (EPI) Mechanism of Action Observed Effect on Carbenicillin Susceptibility Reference
Phenylalanyl-arginyl-β-naphthylamide (PAβN)Competitive inhibitor of RND efflux pumps. nih.govfrontiersin.orgnih.govWeak potentiation for carbenicillin. frontiersin.orgnih.gov nih.gov, frontiersin.org
MC-207110 (PAβN)Competitive inhibitor of efflux pumps. plos.orgSynergistic effect with carbenicillin against E. coli and P. aeruginosa. plos.org plos.org
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)De-energizes membranes, disrupting the proton motive force required for efflux pump activity. plos.orgPotentiates the activity of various antibiotics, though specific data on carbenicillin is limited. nih.gov nih.gov, plos.org

Mechanisms of EPI Action in Restoring Carbenicillin Potassium Susceptibility

EPIs restore antibiotic susceptibility through several mechanisms. The most common mechanism is competitive inhibition, where the EPI binds to the same site on the efflux pump as the antibiotic, preventing the antibiotic from being expelled. nih.govfrontiersin.org PAβN is believed to act as a competitive inhibitor of RND family pumps. nih.gov However, its limited effectiveness with carbenicillin suggests that carbenicillin may have a different binding site on the pump. nih.govnih.gov

Another mechanism involves the disruption of the energy source for the efflux pumps. plos.org RND family pumps, for example, utilize the proton motive force to extrude substrates. nih.gov Some EPIs can disrupt this proton gradient, thereby inactivating the pump. nih.gov By increasing the intracellular concentration of the antibiotic, EPIs allow it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. plos.org

Combination Therapy Strategies with Beta-Lactamase Inhibitors and this compound

The production of β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics, including carbenicillin. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. oup.com A highly successful strategy to overcome this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). mdpi.com

BLIs are compounds that bind to and inactivate β-lactamases, thereby protecting the antibiotic from degradation. nih.gov Clavulanic acid was the first clinically potent BLI and is often combined with amoxicillin (B794). frontiersin.org Other BLIs like sulbactam (B1307) and tazobactam (B1681243) are also used in combination with various penicillins and cephalosporins. nih.govfrontiersin.org While specific combinations with carbenicillin are less common now with the advent of newer broad-spectrum agents, the principle remains a cornerstone of combating β-lactam resistance. nih.gov For instance, early studies demonstrated the in vitro effectiveness of clavulanic acid in combination with carbenicillin. nih.gov The development of new BLIs, such as avibactam (B1665839) and vaborbactam, has further expanded the options for treating infections caused by multidrug-resistant Gram-negative bacteria. biomedpharmajournal.org Avibactam, for example, has a broad spectrum of activity against class A, C, and some class D β-lactamases. biomedpharmajournal.orgmdpi.com

Beta-Lactamase Inhibitor Mechanism of Action Effectiveness with Penicillins Reference
Clavulanic AcidIrreversibly acylates the catalytic serine residue of many class A β-lactamases. oup.comEffective in combination with amoxicillin and ticarcillin (B1683155). nih.gov nih.gov, oup.com
SulbactamIrreversibly binds to and inhibits β-lactamases. nih.govUsed in combination with ampicillin (B1664943). biomedpharmajournal.org biomedpharmajournal.org, nih.gov
TazobactamInhibits a broad spectrum of β-lactamases. frontiersin.orgUsed in combination with piperacillin (B28561). frontiersin.orgbiomedpharmajournal.org biomedpharmajournal.org, frontiersin.org
AvibactamCovalently acylates β-lactamases, but the process is reversible. biomedpharmajournal.orgPotent inhibitor of class A, C, and some D β-lactamases; used with ceftazidime. biomedpharmajournal.orgmdpi.com biomedpharmajournal.org, mdpi.com
VaborbactamCyclic boronic acid that inhibits β-lactamases. biomedpharmajournal.orgUsed in combination with meropenem. frontiersin.org frontiersin.org, biomedpharmajournal.org

Novel Approaches to Target PBP Modifications and Cell Wall Integrity

Alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can lead to reduced binding affinity and consequently, resistance. nih.govmdpi.com PBP3, for instance, is a crucial enzyme for cell wall synthesis, and mutations in this protein can confer resistance. researchgate.net Novel strategies are being developed to address this resistance mechanism.

One approach involves designing new β-lactam antibiotics or other molecules that can effectively bind to these altered PBPs. Another strategy focuses on disrupting other aspects of cell wall synthesis or integrity, making the bacteria more susceptible to existing antibiotics. For example, research has shown that PBP1b plays a role in repairing cell wall defects, suggesting that targeting this protein could compromise the structural integrity of the bacterial cell wall. nih.gov Furthermore, some boronic acid-based BLIs have a dual mode of action, not only inhibiting β-lactamases but also modifying PBPs, which enhances their potentiation activity. frontiersin.org The combination of two β-lactam antibiotics is another approach being revisited, as different β-lactams can have complementary binding patterns to various PBPs, leading to synergistic bacterial killing. asm.org

Recent studies have also highlighted the importance of potassium homeostasis in bacterial susceptibility to certain antibiotics. For instance, mutations in the TrkHA potassium transport system in Pseudomonas aeruginosa have been shown to significantly increase its sensitivity to carbenicillin. asm.org This suggests that targeting ion transport systems could be a novel strategy to enhance the efficacy of antibiotics like carbenicillin.

Interactions and Broader Biological Applications of Carbenicillin Potassium in Research

In Vitro Drug-Drug Interaction Studies Involving Carbenicillin (B1668345) Potassium (e.g., with Aminoglycosides)

The combination of β-lactam antibiotics, like carbenicillin, with aminoglycosides is a common strategy to achieve synergistic antibacterial effects, especially against problematic pathogens such as Pseudomonas aeruginosa. antiinfectivemeds.comdrugs.com However, in vitro studies have revealed a significant interaction between these two classes of drugs, leading to the inactivation of the aminoglycoside. nih.govnih.govnih.gov

This inactivation is a chemical interaction where the β-lactam ring of carbenicillin reacts with the amino groups of the aminoglycoside molecule, forming an inactive amide complex. jst.go.jpescholarship.org The rate and extent of this inactivation are influenced by several factors, including the specific aminoglycoside and penicillin used, their concentrations, the temperature, and the medium in which they are combined. nih.govnih.gov

For instance, in vitro studies have shown that tobramycin (B1681333) is more rapidly inactivated by high concentrations of carbenicillin compared to gentamicin (B1671437) and amikacin. nih.gov Amikacin, on the other hand, has been found to be the most resistant to inactivation by carbenicillin. nih.govnih.gov The inactivation process is more pronounced in buffer solutions than in human serum. nih.gov This interaction is of clinical relevance as it can lead to falsely low measurements of aminoglycoside serum levels in patients receiving combination therapy, particularly those with renal impairment where drug clearance is reduced. antiinfectivemeds.comnih.gov

The synergistic effect of carbenicillin and aminoglycosides has been demonstrated against various bacteria. For example, a study on Acinetobacter calcoaceticus showed synergism between carbenicillin and kanamycin, tobramycin, or gentamicin. nih.gov Similarly, synergy between carbenicillin and gentamicin has been observed against numerous strains of Pseudomonas. nih.govoup.com This synergistic action is attributed to the ability of carbenicillin to disrupt the bacterial cell wall, which in turn facilitates the uptake of the aminoglycoside into the bacterium. msdvetmanual.com

Table 1: In Vitro Interaction of Carbenicillin with Various Aminoglycosides

Aminoglycoside Interacting Drug Organism Observed Effect Reference
Kanamycin Carbenicillin Acinetobacter calcoaceticus Synergism nih.gov
Tobramycin Carbenicillin Acinetobacter calcoaceticus Synergism nih.gov
Gentamicin Carbenicillin Acinetobacter calcoaceticus Synergism nih.gov
Netilmicin Carbenicillin Pseudomonas Synergy nih.gov
Tobramycin Carbenicillin In vitro (serum) Inactivation of tobramycin nih.gov
Gentamicin Carbenicillin In vitro (serum) Inactivation of gentamicin nih.gov
Amikacin Carbenicillin In vitro (serum) Slight inactivation of amikacin nih.gov
Gentamicin Carbenicillin Pseudomonas Synergism oup.com

Non-Antimicrobial Biological Effects of Carbenicillin Potassium in Model Systems

Beyond its antibacterial properties, carbenicillin has been found to exert various biological effects in non-target organisms, most notably in plants. These effects are particularly relevant in the context of plant tissue culture and genetic transformation, where carbenicillin is often used to eliminate contaminating bacteria, such as Agrobacterium tumefaciens. pomics.comscispace.comfishersci.comyeasenbio.com

Influence on Plant Tissue Culture and Morphogenesis (e.g., Tomato Regeneration)

Carbenicillin is frequently employed in plant tissue culture to control bacterial growth, a critical step in producing sterile plant clones and in the selection of genetically transformed tissues. scispace.comresearchgate.net However, research has shown that carbenicillin can also directly influence plant morphogenesis, with effects varying depending on the plant species, the concentration of the antibiotic, and the specific tissue culture system. researchgate.netscielo.br

In tomato (Solanum lycopersicum), studies have demonstrated that low concentrations of carbenicillin (100-400 mg/L) can be non-toxic and even promote the regeneration of buds from cotyledon explants. researchgate.netnotulaebotanicae.ronotulaebotanicae.ro This stimulatory effect is thought to be related to the structural similarity of carbenicillin to certain plant growth regulators, essentially having hormone-like effects. scielo.brsinica.edu.tw However, at higher concentrations, carbenicillin can have inhibitory effects on regeneration. pomics.comnotulaebotanicae.ro For instance, in one study, increasing the concentration of carbenicillin to 1000 mg/L resulted in a 50% reduction in bud formation efficiency compared to the control. notulaebotanicae.ro

The effectiveness of carbenicillin in eliminating Agrobacterium while minimizing negative impacts on plant regeneration is a key consideration in transformation protocols. pomics.comresearchgate.net Some studies have found that a combination of carbenicillin and another antibiotic, cefotaxime, can be highly effective in controlling bacterial overgrowth without adversely affecting tomato regeneration. researchgate.netnih.gov

Table 2: Effect of Carbenicillin on Tomato Regeneration in Vitro

Plant Species Explant Type Carbenicillin Concentration Observed Effect on Regeneration Reference
Solanum lycopersicum (Tomato) Cotyledon 100-400 mg/L Promoted bud regeneration researchgate.netnotulaebotanicae.ro
Solanum lycopersicum (Tomato) Cotyledon 1000 mg/L Reduced bud formation efficiency by 50% notulaebotanicae.ro
Solanum lycopersicum (Tomato) Cotyledon 400 mg/L Reduced number of shoots per explant pomics.com
Solanum lycopersicum (Tomato) Cotyledon and Hypocotyl 250 mg/L (in combination with cefotaxime) Effective Agrobacterium elimination without adverse effect on regeneration researchgate.net

This compound as a Research Tool in Cell Wall Biology Studies (e.g., Plant Peptidoglycan Biosynthesis)

Carbenicillin's mechanism of action, which involves the inhibition of peptidoglycan synthesis in bacteria, makes it a valuable research tool for studying cell wall biology, including in plants. toku-e.comsigmaaldrich.comgbiosciences.com Peptidoglycan is a key structural component of bacterial cell walls, and its synthesis is a target for β-lactam antibiotics like carbenicillin. unirioja.esnih.gov

Interestingly, evidence suggests that a peptidoglycan synthesis pathway, similar to that in bacteria, exists in the chloroplasts of some lower plants, such as mosses. oup.comoup.com In studies on the moss Physcomitrium patens, treatment with carbenicillin and other antibiotics that target peptidoglycan synthesis led to an accumulation of peptidoglycan precursors. oup.com This finding supports the theory that enzymes for peptidoglycan synthesis have been conserved during the evolution of chloroplasts from their cyanobacterial ancestors. oup.com By inhibiting specific enzymes in this pathway, researchers can elucidate the steps involved in chloroplast division and the synthesis of the peptidoglycan-like wall in these organelles. oup.comoup.com

Q & A

Q. How should researchers design experiments to minimize variability in this compound’s bioactivity assays?

  • Answer :
  • Standardize inoculum density (e.g., 0.5 McFarland).
  • Use identical media batches and incubation times.
  • Include intra- and inter-day controls.
  • Report uncertainties (e.g., ±SEM) and use statistical tools like Grubbs’ test to exclude outliers .

Literature & Citation Practices

Q. What databases are most reliable for retrieving physicochemical and toxicological data on this compound?

  • Answer : Prioritize CAS Registry (detailed synthesis protocols, patents), PubChem (free structural data), and NIST Chemistry WebBook (validated spectral libraries). Avoid non-peer-reviewed platforms .

Q. How can researchers critically evaluate conflicting literature on this compound’s degradation products?

  • Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study quality. Cross-check methodologies (e.g., HPLC vs. microbiological assays) and validate findings via accelerated stability studies (40°C/75% RH) .

Q. Tables for Reference

Parameter Recommended Value Source
Long-term storage temperature-20°C
MIC testing mediaMueller-Hinton broth
LC-MS/MS LOD0.1 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.